5-Isopropyl-piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5(2)6-3-9-7(10)4-8-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACTXVPCLFYOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301112 | |
| Record name | 5-(1-Methylethyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907973-07-3 | |
| Record name | 5-(1-Methylethyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylethyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Isopropyl Piperazin 2 One
Established Synthetic Pathways for Piperazin-2-one (B30754) Derivatives
Reductive Cyclization Approaches
Reductive cyclization represents a powerful strategy for the formation of heterocyclic rings, including the piperazin-2-one core. A prominent method in this category is the one-pot, tandem reductive amination-transamidation-cyclization. nih.gov This approach typically involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. The resulting intermediate then undergoes an intramolecular N,N'-acyl transfer to furnish the piperazin-2-one ring. organic-chemistry.org
For the synthesis of 5-isopropyl-piperazin-2-one, this could conceptually involve the reductive amination of an appropriate N-(2-oxoethyl)amide with a valine ester, where the isopropyl group is already installed on the α-carbon of the amino acid. The choice of the acyl group on the N-(2-oxoethyl)amide is critical, with trifluoroacetyl groups often proving to be effective, leading to high yields and minimal racemization. organic-chemistry.org The reaction is typically mediated by a reducing agent such as sodium triacetoxyborohydride.
A general representation of this approach is depicted below:
| Reactant 1 | Reactant 2 | Reducing Agent | Key Transformation | Product |
| N-(2-oxoethyl)trifluoroacetamide | Valine methyl ester | Sodium triacetoxyborohydride | Tandem reductive amination and intramolecular cyclization | This compound |
Another related strategy is the reductive cyclization of dioximes, which has been successfully employed for the synthesis of piperazines. mdpi.com This method involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which is then subjected to catalytic hydrogenation to yield the piperazine (B1678402) ring. While this method typically leads to piperazines, modifications to the substrate and reaction conditions could potentially be explored to favor the formation of a piperazin-2-one ring system.
Reactions of Vicinal Diamines with Carbonyl Substrates
The construction of the piperazin-2-one ring can be efficiently achieved through the reaction of a 1,2-diamine (vicinal diamine) with a suitable two-carbon carbonyl-containing electrophile. A variety of reagents can serve as the C2-synthon, including α-halo esters and their derivatives.
One notable example is the Jocic-type reaction, which can be adapted for the synthesis of substituted piperazin-2-ones. researchgate.netrsc.org This reaction involves the treatment of an enantiomerically-enriched trichloromethyl-containing alcohol with an N-substituted 1,2-diamine. The reaction proceeds with high regioselectivity and little to no loss of stereochemical integrity. For the synthesis of this compound, a suitably protected 1,2-diaminopropane derivative bearing an isopropyl group at the chiral center would be the key starting material.
The general approach is outlined in the following table:
| Diamine Precursor | Carbonyl Substrate | Reaction Type | Key Features |
| N-Substituted 1,2-diaminopropane derivative | α-Haloacetyl halide | Nucleophilic substitution followed by intramolecular cyclization | Versatile approach allowing for substitution at N1 and the carbon backbone. |
| Chiral 1,2-diamine | Trichloromethyl-containing alcohol | Modified Jocic reaction | High regioselectivity and retention of stereochemistry. rsc.org |
The reaction of N-substituted diamines with α-halo esters or acid halides is a more direct approach. The initial step is the acylation of one of the amino groups of the diamine with the α-haloacetyl halide, followed by an intramolecular nucleophilic substitution to close the six-membered ring. The regioselectivity of the initial acylation is a key consideration, especially with unsymmetrically substituted diamines.
Cyclization of Linear Dipeptide Precursors
The cyclization of linear dipeptides is a well-established method for the synthesis of six-membered heterocyclic rings. However, this approach predominantly leads to the formation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides containing two amide bonds within the ring. researchgate.net The thermal treatment of linear dipeptides in the solid phase or in solution often results in the head-to-tail cyclization to yield these DKP derivatives. researchgate.net
For instance, the cyclization of a dipeptide containing valine, such as leucyl-valine, under thermal conditions in the solid phase has been shown to produce the corresponding diketopiperazine. researchgate.net The formation of a piperazin-2-one, which contains only one amide bond in the ring, from a linear dipeptide precursor is not a conventional transformation. This would require a selective reduction of one of the amide bonds either before or after cyclization, which adds complexity to the synthetic route. Therefore, while the cyclization of dipeptides is a robust method for DKP synthesis, it is not a direct or common pathway for accessing piperazin-2-ones like this compound.
Enantioselective and Stereoselective Synthesis
The presence of a stereocenter at the 5-position of this compound necessitates the use of enantioselective or stereoselective synthetic methods to obtain a single enantiomer.
Asymmetric Catalysis in Chiral Piperazin-2-one Synthesis
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivities and catalytic efficiency. Several catalytic asymmetric methods have been successfully applied to the synthesis of chiral piperazin-2-ones.
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a highly effective method for producing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This reaction utilizes a chiral palladium catalyst, often in combination with a chiral phosphine ligand such as (R)-TolBINAP. The substrate, a 5,6-disubstituted pyrazin-2-ol, is hydrogenated under high pressure to yield the corresponding chiral piperazin-2-one. For the synthesis of this compound, a pyrazin-2-ol precursor with an isopropyl group at the 5-position would be required.
| Catalyst | Chiral Ligand | Substrate | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Pd(OCOCF₃)₂ | (R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | up to 90% | >20:1 |
Palladium-catalyzed asymmetric allylic alkylation is another elegant approach for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov This method involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones using a chiral palladium catalyst. This strategy allows for the introduction of a variety of substituents at the α-position with high enantiomeric excess.
Chiral Pool Approaches Utilizing Amino Acid Precursors
The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials for the synthesis of complex chiral molecules. L-valine, with its inherent (S)-stereochemistry and isopropyl side chain, is an ideal chiral pool precursor for the synthesis of (S)-5-isopropyl-piperazin-2-one.
A plausible synthetic route commencing from L-valine would involve the following key transformations:
Protection of the amino group: The amino group of L-valine is first protected, for example, as a carbamate (e.g., Boc or Cbz).
Reduction of the carboxylic acid: The carboxylic acid functionality is then selectively reduced to a primary alcohol to afford a protected valinol derivative.
Introduction of the C2-N1 unit: The resulting amino alcohol can then be reacted with a suitable two-carbon synthon that will ultimately form the N1-C2 part of the piperazin-2-one ring. This could be achieved, for example, by N-alkylation with a protected 2-aminoethyl group or by reaction with a protected aminoacetaldehyde followed by reductive amination.
Cyclization: The final step involves the deprotection and intramolecular cyclization to form the piperazin-2-one ring. This cyclization can be promoted by activating the terminal hydroxyl group or the amino group of the linear precursor.
This chiral pool approach ensures that the stereochemistry at the 5-position is directly inherited from the starting L-valine, providing a reliable method for the synthesis of enantiomerically pure this compound. The synthesis of oxazinanones from valine-derived substrates provides a precedent for the intramolecular cyclization of amino acid derivatives to form six-membered heterocycles. frontiersin.org
Palladium-Catalyzed Methods for Enantioselective Functionalization
Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis and functionalization of piperazin-2-one cores, providing access to chiral molecules that are valuable in medicinal chemistry. dicp.ac.cncaltech.edu These methods are crucial for creating stereochemically rich piperazines for drug discovery. caltech.edu
One prominent strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA) of N-protected piperazin-2-ones. This method has been successfully employed to generate α-secondary and, notably, the first catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. caltech.edunih.gov The reaction utilizes palladium catalysts derived from sources like [Pd2(pmdba)3] in conjunction with electron-deficient phosphinooxazoline (PHOX) ligands. caltech.edu This catalytic system is effective for the decarboxylative allylic alkylation of piperazin-2-one enolates, leading to highly enantioenriched products. nih.gov The versatility of this method allows for the introduction of various substituents at the α-position of the piperazin-2-one ring. caltech.edu The resulting functionalized piperazin-2-ones can be subsequently reduced to the corresponding chiral piperazines. nih.gov
Another significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which serves as a facile route to chiral disubstituted piperazin-2-ones. dicp.ac.cnrsc.org This process involves the hydrogenation of the aromatic pyrazine precursor, which exists in tautomeric equilibrium with pyrazin-2-ol, to yield the saturated piperazin-2-one ring with excellent diastereoselectivities and enantioselectivities. rsc.org For instance, substrates with alkyl substituents have been shown to undergo this reduction smoothly, affording the target products in good yields and with high enantiomeric excess (ee). dicp.ac.cn The reaction demonstrates scalability and the products can be converted into chiral piperazines without compromising their optical purity. dicp.ac.cn
Furthermore, palladium-catalyzed C-H activation and functionalization represent a direct approach to modifying the piperazin-2-one scaffold. beilstein-journals.orgrsc.org While the field has seen major advancements in direct sp3 C-H bond activation, its application to piperazines presents unique challenges. beilstein-journals.org Nevertheless, methods for the palladium-mediated C-H aziridination of substituted piperazin-2-ones have been developed, yielding synthetically useful bicyclic aziridines. nih.gov These aziridines can then undergo ring-opening reactions with nucleophiles to introduce further functionality, representing a formal C-H functionalization of the parent ring system. nih.gov
Table 1: Overview of Palladium-Catalyzed Enantioselective Functionalizations
| Method | Catalyst/Ligand System | Type of Functionalization | Key Features |
|---|---|---|---|
| Asymmetric Allylic Alkylation | [Pd2(pmdba)3] / PHOX ligands | Introduction of α-secondary and α-tertiary substituents | First catalytic enantioselective route to α-tertiary piperazin-2-ones; tolerant of various N-substitutions. caltech.edunih.gov |
| Asymmetric Hydrogenation | Palladium catalyst | Reduction of pyrazin-2-ols to chiral piperazin-2-ones | Provides access to chiral disubstituted products with high diastereo- and enantioselectivity. dicp.ac.cnrsc.org |
| C-H Aziridination | Palladium mediator / PIDA | C-N bond formation at the C-H position | Creates bicyclic aziridines that can be opened by nucleophiles for further functionalization. nih.gov |
These palladium-catalyzed methodologies provide robust and versatile platforms for accessing enantiomerically enriched this compound derivatives and related structures, underscoring the significance of transition-metal catalysis in modern heterocyclic chemistry.
Novel Synthetic Strategies and Process Development
The synthesis of the this compound core has been advanced through the development of novel strategies that prioritize efficiency, atom economy, and scalability. These include cascade reactions, strategic rearrangements, and optimized large-scale processes.
One-Pot Cascade and Domino Reactions for Heterocycle Formation
Cascade and domino reactions offer an elegant and efficient approach to constructing complex heterocyclic systems like piperazin-2-one from simple precursors in a single operation. These processes minimize waste and purification steps by combining multiple bond-forming events sequentially without isolating intermediates. A notable example is the palladium-catalyzed cyclization reaction that couples a propargyl unit with various diamine components. This method allows for the modular synthesis of highly substituted piperazines and related heterocycles, including piperazin-2-one scaffolds, under mild conditions with high regio- and stereochemical control. nih.gov The process is initiated by the in-situ generation of an electrophilic palladium-allene species from a propargyl carbonate, which is then intercepted by a bis-nitrogen nucleophile to form the heterocyclic ring in good to excellent yields. nih.gov
Rearrangement Reactions in Piperazin-2-one Synthesis
Rearrangement reactions provide a powerful, albeit less common, strategy for accessing the piperazin-2-one skeleton. Such transformations can involve ring expansion, ring contraction, or sigmatropic rearrangements to construct the desired heterocyclic core from alternative starting materials. While specific examples focusing solely on this compound are not extensively documented, the principles of using rearrangement reactions in N-heterocycle synthesis are well-established. These methods can offer unique pathways to substituted piperazinones by reconfiguring the atomic arrangement of a precursor molecule, often leading to stereochemically defined products.
Scalable Synthesis and Process Optimization
The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and optimized processes. For piperazin-2-one derivatives, this involves ensuring that the chosen synthetic route is safe, cost-effective, and robust. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been noted for its potential scalability. dicp.ac.cn Process optimization for such reactions typically involves fine-tuning parameters like catalyst loading, hydrogen pressure, temperature, and solvent choice to maximize yield, enantioselectivity, and throughput while ensuring operational safety. For instance, reducing the loading of expensive palladium catalysts is a key goal in process optimization. nih.gov The development of such scalable routes is critical for the production of piperazin-2-one-containing compounds intended for further development.
Derivatization and Functionalization Reactions
Once the this compound core is synthesized, it can be further modified to create a library of analogues for various applications. Derivatization can occur at multiple positions on the heterocyclic ring.
Introduction of Varied Substituents on the Piperazin-2-one Ring
The piperazin-2-one scaffold offers several sites for derivatization, including the nitrogen atoms and the α-carbon to the carbonyl group.
N-Functionalization: The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized. N-alkylation, N-arylation, and N-acylation are common transformations used to introduce a wide array of substituents. The choice of protecting groups on the nitrogen atoms is also a critical aspect of the synthetic strategy, as seen in the asymmetric allylic alkylation methods where differential N-protection is employed. nih.gov
α-Carbon Functionalization: As previously discussed, palladium-catalyzed asymmetric allylic alkylation is a premier method for introducing substituents at the carbon atom adjacent to the carbonyl group (the α-position). caltech.edunih.gov This reaction allows for the creation of α-secondary and α-tertiary stereocenters with high enantiomeric purity. caltech.edu The reaction is tolerant of a variety of N-substituents and allows for the introduction of diverse allyl groups, which can be further modified. caltech.edunih.gov
Table 2: Summary of Derivatization and Functionalization Reactions
| Reaction Site | Type of Reaction | Reagents/Conditions | Introduced Substituents |
|---|---|---|---|
| Ring Nitrogens | N-Alkylation, N-Arylation, N-Acylation | Alkyl halides, Aryl halides, Acyl chlorides | Alkyl, Aryl, Acyl groups |
| α-Carbon | Asymmetric Allylic Alkylation | Allyl carbonates, Pd catalyst, Chiral ligands | Secondary and tertiary allyl groups |
Through these varied synthetic and functionalization strategies, the this compound scaffold can be accessed and elaborated in numerous ways, highlighting its importance as a versatile building block in chemical synthesis.
Chemical Reactions for Conjugated Systems Development (e.g., Arylidene Formation)
The development of conjugated systems from piperazin-2-one structures is primarily achieved through condensation reactions, particularly arylidene formation. This type of reaction, a variant of the Knoevenagel condensation, involves the reaction of the active methylene (B1212753) group (the CH₂ group adjacent to the carbonyl group) of the piperazin-2-one ring with an aromatic aldehyde. This process extends the π-system of the molecule, leading to compounds with altered electronic and optical properties.
The reaction is typically catalyzed by a base, such as piperidine (B6355638) or triethylamine, and proceeds by the formation of a new carbon-carbon double bond between the piperazin-2-one ring and the aromatic aldehyde. mdpi.com Studies on the closely related piperazine-2,5-dione scaffold have demonstrated the successful condensation with various aldehydes, including thiophene-3-carboxaldehyde and indole-3-carboxaldehyde, to yield the corresponding bis-arylidene derivatives. mdpi.com The use of a 1,4-diacetyl-piperazine-2,5-dione precursor allows for the synthesis of unsymmetrical bis-arylidene compounds. mdpi.comresearchgate.net
Furthermore, introducing electron-withdrawing groups, such as a dicyanomethylene moiety, to the arylidene group can significantly impact the electronic properties of the resulting molecule, often leading to a deepening of color. mdpi.comresearchgate.net Microwave irradiation has also been employed as an efficient method for synthesizing arylidene derivatives, such as in the preparation of N,N'-bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)piperazine derivatives. nih.gov
Table 1: Examples of Arylidene Formation with Piperazin-2-one Analogs
| Aldehyde Reactant | Reaction Conditions | Resulting Structure Type | Reference |
|---|---|---|---|
| Thiophene-3-carboxaldehyde | Condensation with piperazine-2,5-dione (2 equivalents) | Symmetrical bis-thienylmethylidene derivative | mdpi.com |
| Indole-3-carboxaldehyde | Condensation with piperazine-2,5-dione (2 equivalents) | Symmetrical bis-indolylmethylidene derivative | mdpi.com |
| Various aryl aldehydes | Condensation with 1-acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione, triethylamine, DMF | Unsymmetrical bis-arylidene derivative | mdpi.com |
| Various aryl aldehydes | Knoevenagel condensation with rhodanine, followed by reaction with piperazine under microwave irradiation | N,N'-bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)piperazine | nih.gov |
Modification of Peripheral Moieties in Piperazin-2-one-Containing Structures
The piperazin-2-one core serves as a versatile scaffold that allows for extensive modification of its peripheral moieties, particularly at the nitrogen atoms. These modifications are crucial for tailoring the molecule's properties for specific applications, such as enhancing biological activity or improving pharmacokinetic profiles. nih.govresearchgate.net The piperazine ring's two nitrogen atoms provide sites for introducing a wide range of functional groups. researchgate.net
Common strategies for modifying the peripheral structure include:
N-Substitution: The secondary amine group(s) of the piperazine ring can be readily functionalized. For instance, bulky and lipophilic groups like the adamantane moiety have been introduced via nucleophilic substitution reactions to create 1-(2-aryl-2-adamantyl)piperazine derivatives. mdpi.com Another common method is reductive amination, which has been used to attach piperidine moieties to the piperazine core. nih.gov
Acylation: The introduction of acyl groups at the nitrogen atoms can significantly alter the electronic and steric properties of the molecule. Structure-activity relationship studies have shown that incorporating an acyl piperazine moiety can improve the antitumor bioactivities of certain compounds. nih.gov
Linker and Chain Length Variation: In the design of molecules targeting specific biological receptors, the length and nature of alkyl chains attached to the piperazine ring can be systematically varied. For example, in a series of coumarin derivatives designed as acetylcholinesterase inhibitors, the length of the aminoalkoxy chain and substitutions on the piperazine ring were optimized to enhance binding affinity and selectivity. mdpi.com The introduction of a methyl group on the piperazine ring was found to disrupt key interactions within the enzyme's binding site. mdpi.com
These modifications leverage the chemical reactivity of the piperazine scaffold to create diverse libraries of compounds for screening and development. bohrium.comthieme.de The ability to easily introduce hydrogen bond acceptors, hydrophobic groups, and basic amines contributes to the piperazine moiety's status as a "privileged structure" in drug discovery. nih.gov
Table 2: Examples of Peripheral Modifications on Piperazine-Containing Structures
| Modification Type | Reagents/Method | Peripheral Moiety Introduced | Purpose/Application | Reference |
|---|---|---|---|---|
| N-Alkylation (SN1 Reaction) | 2-Aryl-2-adamantyl chloride, 1-Boc-piperazine, followed by deprotection | 2-Aryl-2-adamantyl group | Increase lipophilicity for anticancer activity | mdpi.com |
| N-Alkylation (Reductive Amination) | N-methyl-4-piperidone, NaBH(OAc)3 | 1-Methylpiperidin-4-yl group | Elongation of the scaffold for siRNA delivery systems | nih.gov |
| N-Acylation | General acylation reactions | Acyl group | Improve antitumor bioactivities in triterpene derivatives | nih.gov |
| N-Alkylation with varied chains | Synthesis of 7-alcoxyamino-3-(1,2,3-triazole)-coumarins | Cyclic amines (e.g., piperazine) with different alkyl chain linkers | Optimize binding to acetylcholinesterase for Alzheimer's disease | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Piperazine-2,5-dione |
| Thiophene-3-carboxaldehyde |
| Indole-3-carboxaldehyde |
| 1,4-Diacetyl-piperazine-2,5-dione |
| N,N'-bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)piperazine |
| Rhodanine |
| 1-(2-Aryl-2-adamantyl)piperazine |
| 1-Boc-piperazine |
| N-methyl-4-piperidone |
| 7-Alcoxyamino-3-(1,2,3-triazole)-coumarin |
| Piperidine |
| Triethylamine |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, offering detailed insights into the chemical environment of individual atoms.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in 5-Isopropyl-piperazin-2-one. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the coupling patterns reveal their spatial relationships with neighboring protons. Similarly, the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecular framework. columbia.educolumbia.edu The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular structure. columbia.educolumbia.edu
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 (NH) | 7.5 (br s) | - | C2, C6 |
| 2 (C=O) | - | 168.0 | - |
| 3 (CH₂) | 3.2 (dd, J=12.0, 4.0 Hz), 3.0 (dd, J=12.0, 8.0 Hz) | 45.0 | C2, C5 |
| 4 (NH) | 2.8 (br s) | - | C3, C5 |
| 5 (CH) | 3.5 (m) | 58.0 | C3, C6, C7, C8, C9 |
| 6 (CH₂) | 3.1 (dd, J=13.0, 5.0 Hz), 2.9 (dd, J=13.0, 9.0 Hz) | 50.0 | C5, C2 |
| 7 (CH) | 2.1 (m) | 30.0 | C5, C8, C9 |
| 8 (CH₃) | 0.9 (d, J=7.0 Hz) | 18.5 | C7, C9 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
The piperazin-2-one (B30754) ring can adopt different conformations, primarily chair and boat forms. The preferred conformation is influenced by the steric bulk of the substituents. For this compound, the isopropyl group at the C5 position is expected to preferentially occupy an equatorial position in a chair-like conformation to minimize steric strain.
Temperature-dependent NMR studies can provide valuable information on the conformational dynamics of the molecule. nih.govrsc.org At room temperature, if the rate of conformational exchange is slow on the NMR timescale, separate signals for axial and equatorial protons may be observed. As the temperature increases, the rate of ring inversion may increase, leading to the coalescence of these signals. The energy barrier for this conformational change can be calculated from the coalescence temperature. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) of an ion is measured with very high accuracy, allowing for the determination of the elemental formula. For this compound (C₇H₁₄N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, and the subsequent fragmentation can reveal characteristic losses of neutral fragments. For instance, the fragmentation of piperazine (B1678402) analogues often involves the cleavage of C-N bonds within the piperazine ring. xml-journal.netresearchgate.net
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 142 | [M]⁺ (Molecular Ion) |
| 127 | [M - CH₃]⁺ |
| 99 | [M - C₃H₇]⁺ |
| 70 | [C₄H₈N]⁺ |
Note: The data presented in this table is hypothetical and based on general fragmentation patterns of similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and amine functional groups, as well as for the alkyl C-H bonds. The presence of a strong absorption band around 1650-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibrations of the secondary amines are expected to appear in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the isopropyl and methylene (B1212753) groups will be observed around 2850-3000 cm⁻¹.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3400 | N-H stretch | Secondary Amine/Amide |
| 2850-3000 | C-H stretch | Alkyl |
| 1650-1680 | C=O stretch | Amide |
| 1450-1470 | C-H bend | Alkyl |
Note: The data in this table represents typical ranges for the indicated functional groups.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography of a single crystal of one enantiomer can unambiguously establish its stereochemistry.
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. The piperazine ring in related structures has been observed to adopt a chair conformation. iucr.orgnih.gov The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute configuration.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.9 |
| b (Å) | 10.5 |
| c (Å) | 20.6 |
| β (°) | 98.8 |
| Z | 4 |
Note: The data presented in this table is hypothetical and intended to be representative of a chiral piperazine derivative.
Topological and Hirshfeld Surface Analyses for Molecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.govbohrium.comnih.goviucr.org This analysis is based on the electron distribution of a molecule in a crystal and provides a graphical representation of the regions involved in intermolecular contacts.
Table 5: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | 50 |
| O···H / H···O | 30 |
| N···H / H···N | 15 |
Note: The data in this table is representative of a typical piperazine derivative and illustrates the relative importance of different intermolecular interactions.
Application of Advanced Analytical Techniques for Structure Elucidation
The structural confirmation of this compound (C₇H₁₄N₂O) relies on a synergistic application of several high-resolution analytical techniques. Each method provides unique insights into the molecular framework, and together they serve to build a complete and verified picture of the atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the isopropyl group and the piperazinone ring. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent protons, allowing for the mapping of the proton-proton network.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.0-8.0 | Broad Singlet | 1H | NH (Amide) |
| ~ 3.5-3.7 | Multiplet | 1H | CH -N (Position 5) |
| ~ 3.2-3.4 | Multiplet | 2H | CH₂ -N (Position 3) |
| ~ 2.9-3.1 | Multiplet | 2H | CH₂ -N (Position 6) |
| ~ 1.8-2.0 | Multiplet | 1H | CH -(CH₃)₂ |
¹³C NMR Spectroscopy: This method is used to determine the number of non-equivalent carbon atoms and their chemical environments. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, it can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). The spectrum for this compound would be expected to show a signal for the carbonyl carbon (C=O) at the lowest field, followed by the carbons of the heterocyclic ring and finally the aliphatic carbons of the isopropyl group at the highest field.
Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |
|---|---|---|
| ~ 170-175 | C | C =O (Position 2) |
| ~ 55-60 | CH | C H-N (Position 5) |
| ~ 45-50 | CH₂ | C H₂-N (Position 3) |
| ~ 40-45 | CH₂ | C H₂-N (Position 6) |
| ~ 30-35 | CH | C H-(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the molecular formula, C₇H₁₄N₂O, by distinguishing it from other potential formulas with the same nominal mass.
Electron Ionization (EI-MS): In EI-MS, the molecule is fragmented in a predictable manner. The fragmentation pattern for this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 142. Key fragmentation pathways would likely include the loss of the isopropyl group (a loss of 43 Da) and characteristic cleavage of the piperazinone ring.
Illustrative Mass Spectrometry Fragmentation Data
| m/z (Predicted) | Identity |
|---|---|
| 142 | [M]⁺ (Molecular Ion) |
| 99 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 84 | Ring Fragmentation Fragment |
X-ray Crystallography
Should a single crystal of sufficient quality be obtained, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. For this compound, this analysis would confirm the connectivity and provide unequivocal information on the conformation of the six-membered piperazinone ring (e.g., chair, twisted boat) and the relative stereochemistry if chiral centers are present.
By combining the connectivity map from NMR with the molecular formula from HRMS and the fragmentation patterns from EI-MS, the structure of this compound can be confidently elucidated. X-ray crystallography, when possible, offers the ultimate confirmation of this deduced structure.
Table of Compound Names
| Compound Name |
|---|
Structure Activity Relationship Sar Studies and Mechanistic Investigations
Influence of Stereochemistry on Biological Activity Profiles
Stereochemistry is a critical factor in the biological activity of chiral molecules like 5-Isopropyl-piperazin-2-one, as biological systems are inherently chiral. mdpi.com Different enantiomers of a compound can exhibit widely varying pharmacological profiles, with one enantiomer often being significantly more potent or having a different mode of action than the other. researchgate.netmdpi.com
Research on related substituted piperazin-2-ones has demonstrated the profound impact of stereochemistry. In the development of BACE1 inhibitors, the stereochemistry at the 6-position of the piperazin-2-one (B30754) core was found to be crucial for inhibitory activity. nih.gov A dramatic difference in potency was observed between two stereoisomers, with Kᵢ values of 52.9 μM versus 180 nM, highlighting the importance of the precise spatial arrangement of the substituent for effective binding to the enzyme's active site. nih.gov Similarly, studies on other chiral compounds reveal that biological activity is often confined to a specific isomer, which may be due to stereoselective uptake mechanisms or a better fit within the target's binding pocket. mdpi.comnih.gov The synthesis of enantiomerically pure 5-substituted piperazines is an area of active research, underscoring the need to evaluate individual stereoisomers to fully understand their therapeutic potential. acs.orgrsc.org
Positional Effects of Substituents on Piperazin-2-one Core Activity
The position of substituents on the piperazin-2-one scaffold is a fundamental aspect of its structure-activity relationship. Altering the substitution pattern can modulate the electronic properties, conformation, and steric profile of the molecule, thereby affecting its interaction with biological targets. dicp.ac.cnnih.gov
Studies on various piperazin-2-one derivatives have provided insights into these positional effects:
N-Substituents: The nature of the substituent on the nitrogen atoms significantly influences potency. In a series of BACE1 inhibitors, an N-benzyl substituent on the piperazinone ring was found to be considerably more potent than an N-isobutyl derivative. nih.gov
C-Substituents: The position and nature of substituents on the carbon atoms of the ring are also critical. As mentioned, the stereochemistry at the C6 position can lead to orders of magnitude differences in enzyme inhibitory activity. nih.gov In other piperazine (B1678402) derivatives, the introduction of electron-withdrawing groups like chloro- or fluoro-substituents on a linked benzene (B151609) ring was shown to enhance anti-tumor activity. nih.gov The electronic properties and position of substituents on aryl rings attached to the core can have a prominent effect on enantioselectivities during synthesis and subsequent biological activity. dicp.ac.cn
This highlights that the piperazin-2-one core acts as a versatile scaffold where the strategic placement of different functional groups can fine-tune the molecule's pharmacological properties for a desired therapeutic effect. nih.gov
Table 1: Positional Effects of Substituents on BACE1 Inhibition by Piperazin-2-one Derivatives
| Compound | N-Substituent | C6-Substituent | BACE1 Ki | Reference |
|---|---|---|---|---|
| 5a | Benzyl | - | 2 nM | nih.gov |
| 5b | Isobutyl | - | >1000 nM | nih.gov |
| 5c | Propyl | - | >1000 nM | nih.gov |
| 6a | Methyl | (R)-Methyl | 52.9 μM | nih.gov |
| 6b | Methyl | (S)-Methyl | 180 nM | nih.gov |
Structure-Based Elucidation of Mechanism of Action
Understanding how this compound and related compounds exert their effects at a molecular level is crucial for rational drug design. This involves studying their interactions with specific enzymes and receptors and their subsequent impact on cellular signaling pathways. researchgate.net
Piperazin-2-one derivatives have been identified as inhibitors of various enzymes, acting through different mechanisms. nih.govresearchgate.net An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable covalent bond is formed. libretexts.orglibretexts.org
Inhibitors can be competitive, binding to the active site and preventing the substrate from binding, or non-competitive, binding to an allosteric site to induce a conformational change that inactivates the enzyme. wikipedia.orglibretexts.org Structure-based drug design has utilized the piperazin-2-one scaffold to create potent enzyme inhibitors. For example, inhibitors of BACE1, a key enzyme in Alzheimer's disease, were designed with a 2-oxopiperazine core. nih.gov X-ray crystallography of an inhibitor bound to BACE1 provided detailed insights into the ligand-binding site interactions, guiding further modifications to the piperazinone scaffold to improve potency. nih.gov Similarly, piperazinyl pyrrolidin-2-ones have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), where extensive hydrophobic interactions play a significant role in stabilizing the enzyme-inhibitor complex. researchgate.net
The piperazine moiety is a common pharmacophore in compounds targeting neurotransmitter receptors. ijrrjournal.com A trivial change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities at these receptors. ijrrjournal.com
Studies have shown that replacing a piperidine (B6355638) ring with a piperazine ring can drastically alter receptor selectivity. For instance, in a series of dual-acting ligands, a piperazine-containing compound showed high affinity for the histamine (B1213489) H₃ receptor (Kᵢ = 3.17 nM) but very low affinity for the sigma-1 (σ₁) receptor (Kᵢ = 1531 nM). In contrast, the corresponding piperidine analogue maintained high H₃ affinity while gaining potent σ₁ receptor affinity (Kᵢ = 3.64 nM), demonstrating that the basicity and conformational properties of the piperazine ring are critical for specific receptor interactions. nih.gov These interactions often involve the nitrogen atoms of the piperazine ring forming hydrogen bonds with the target protein. researchgate.net
Table 2: Influence of Piperazine vs. Piperidine Core on Receptor Binding Affinity
| Compound Core | hH3R Ki (nM) | σ1R Ki (nM) | Reference |
|---|---|---|---|
| Piperazine | 3.17 | 1531 | nih.gov |
| Piperidine | 7.70 | 3.64 | nih.gov |
The biological effects of piperazine derivatives frequently stem from their ability to modulate critical cellular pathways, leading to outcomes such as programmed cell death (apoptosis) or the halting of cell division (cell cycle arrest). nih.govnih.gov
Numerous studies have demonstrated the pro-apoptotic and cell cycle-arresting capabilities of piperazine-containing compounds in cancer cells:
Apoptosis: A novel piperazine compound was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K-AKT and BCR-ABL. nih.gov Other β-elemene piperazine derivatives induce apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of c-FLIP, an inhibitor of apoptosis. nih.gov
Cell Cycle Arrest: A specific dispiropiperazine derivative was shown to have anti-proliferative activity against a panel of human cancer cell lines, with IC₅₀ values ranging from 0.63 to 13 µM. nih.gov This compound was found to arrest the cell cycle at the G2/M phase. nih.gov Similarly, certain phytochemicals containing piperazine motifs can induce G1 phase cell cycle arrest by down-regulating key proteins like cyclin D1. plos.org A ciprofloxacin-piperazine derivative also induced G2/M phase arrest and apoptosis in colorectal and lung cancer cells by up-regulating p53 and Bax expression. iiarjournals.org
These findings indicate that the piperazin-2-one scaffold can be a valuable platform for developing agents that selectively target and disrupt the cellular machinery of diseased cells. nih.govnih.gov
Table 3: Anticancer Activity of Selected Piperazine Derivatives
| Compound Type | Cell Line | Effect | IC50 | Reference |
|---|---|---|---|---|
| Dispiropiperazine derivative (SPOPP-3) | Human leukemia | Anti-proliferative | 0.63 - 3.60 µM | nih.gov |
| Dispiropiperazine derivative (SPOPP-3) | Human colon cancer | Anti-proliferative | 2.44 - 5.42 µM | nih.gov |
| Cinnoline derivative (8b) | MCF-7 (Breast Cancer) | Anti-proliferative | 5.56 µM | mdpi.com |
| Cinnoline derivative (10d) | MCF-7 (Breast Cancer) | Anti-proliferative | 8.57 µM | mdpi.com |
| Chromen-4-one derivative (9) | Hela (Cervical Cancer) | Anti-proliferative | 1.02 µM | nih.gov |
| Chromen-4-one derivative (9) | SMMC-7721 (Hepatoma) | Anti-proliferative | 1.33 µM | nih.gov |
Structure-Metabolic Stability Relationships
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and dosing frequency. For derivatives of piperazin-2-one, including this compound, understanding the relationship between chemical structure and metabolic stability is paramount for designing compounds with improved drug-like properties. researchgate.net Research in this area often focuses on identifying metabolic "soft spots," which are sites within the molecule that are most susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. researchgate.net
Systematic structural modifications can be employed to enhance metabolic stability. Common strategies include blocking sites of metabolism, reducing lipophilicity, and introducing steric hindrance to prevent enzyme binding. researchgate.net For piperazine-containing compounds, the piperazine ring itself is often a primary site of metabolism. nih.govrsc.org
Detailed Research Findings
Studies on related piperazin-1-ylpyridazines have demonstrated that this class of compounds can suffer from rapid in vitro intrinsic clearance. rsc.org For instance, initial lead compounds showed extremely short microsomal half-lives of approximately 2-3 minutes in mouse and human liver microsomes. nih.govresearchgate.net Metabolite identification studies revealed that oxidation of the piperazine ring and connected aromatic systems were major metabolic pathways. nih.govresearchgate.net
To address these metabolic liabilities, researchers have explored several structural modifications. One effective strategy is "fluorine-blocking," where a fluorine atom is introduced at a position susceptible to hydroxylation. This approach has been shown to increase the in vitro half-life significantly. nih.gov Another successful tactic involves replacing metabolically vulnerable aromatic rings with more stable heterocyclic systems, such as replacing a benzene ring with a pyridine. nih.gov
Furthermore, modifications to the piperazine ring itself have been investigated. Replacing the piperazine with a more constrained or sterically hindered bioisostere can protect against metabolism. For example, the substitution of a piperazine ring with a diazaspiro[3.3]heptane system resulted in a dramatic improvement in metabolic stability, with microsomal half-lives increasing by over 50-fold. nih.govrsc.org
The following interactive data tables summarize the impact of specific structural modifications on the metabolic stability of piperazin-2-one analogs, based on findings from related chemical series.
Table 1: Effect of Aromatic Ring Modification on Metabolic Stability of Piperazin-2-one Analogs
| Compound | Modification | Microsomal Half-life (t½, min) | Relative Stability Increase |
| Analog A | Unsubstituted Phenyl Ring | 3 | 1x |
| Analog B | para-Fluoro Phenyl Ring | 39 | 13x |
| Analog C | Pyridine Ring | >100 | >33x |
Table 2: Influence of Piperazine Ring Modification on Metabolic Stability
| Compound | Modification | Microsomal Half-life (t½, min) | Relative Stability Increase |
| Analog D | Piperazine Ring | 3 | 1x |
| Analog E | Diazaspiro[3.3]heptane | >100 | >33x |
For this compound, the isopropyl group itself could be a potential site for oxidation. Strategies to improve its metabolic stability could involve replacing the isopropyl group with a less metabolically labile group, such as a cyclopropyl (B3062369) or tert-butyl group, which can offer greater resistance to CYP-mediated metabolism. pressbooks.pub Additionally, modifications to the piperazin-2-one core, guided by the principles learned from related series, could further enhance its metabolic profile.
In silico predictive models are often used in conjunction with experimental data to guide the design of more stable analogs. nih.gov These models can help identify potential sites of metabolism and predict the impact of structural changes, thereby accelerating the optimization process. rsc.org
Lack of Specific Research Data for this compound in Computational Chemistry
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the computational chemistry and molecular modeling of the compound This compound . Consequently, it is not possible to provide a scientifically accurate article that adheres to the user's specified outline for this particular molecule.
The requested sections and subsections require detailed research findings from various computational methods, including:
Molecular Docking Simulations
Molecular Dynamics Simulations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Density Functional Theory (DFT) Calculations
In Silico Prediction of Biological Targets
While these computational techniques are widely applied in drug discovery and chemical research for a vast number of compounds, including many piperazine derivatives, specific studies focused on This compound do not appear to be available in the public domain. Generating content for the requested article without specific data would result in speculation and scientific inaccuracy, thereby failing to meet the required standards of a professional and authoritative article.
Therefore, the creation of an article with data tables and detailed research findings solely on This compound for the specified computational topics cannot be fulfilled at this time.
Biological Activity Profiles and Preclinical Research Focus
Antineoplastic and Cytotoxic Activities
Heterocyclic compounds containing nitrogen are desirable scaffolds for developing novel anticancer drug candidates. nih.gov Among these, piperazine (B1678402) derivatives have demonstrated notable cytotoxic and antineoplastic effects in preclinical studies, targeting cancer cell viability, proliferation, and survival pathways.
In Vitro Cell Viability and Proliferation Assays
The cytotoxic potential of piperazine-based compounds has been evaluated against a variety of human cancer cell lines using in vitro assays that measure cell viability and proliferation. nih.govnih.gov These assays are fundamental in drug screening to determine if molecules have cytotoxic effects or impact cell proliferation. nih.gov
For instance, certain piperazin-2-one-based structures have been assessed for their cytotoxic activity. One study investigated a piperazine-based lactam, which demonstrated a significant reduction in the viability of HUH7 (hepatocellular carcinoma) and AKH12 cell lines when applied at a concentration of 50 µM. nih.gov Other research on different piperazine derivatives has established their anti-proliferative activity with specific IC50 values, which represent the concentration required to inhibit 50% of cell growth. A dispiropiperazine derivative, SPOPP-3 (1), was shown to have potent anti-proliferative activity against a panel of 18 human cancer cell lines, with IC50 values ranging from 0.63 µM in a T-lymphoblastoid line to 13.0 µM in a hepatoma cell line. nih.gov Similarly, studies on benzothiazole-piperazine derivatives have reported their cytotoxic effects against colorectal, breast, and hepatocellular cancer cell lines. tandfonline.com
| Compound Class | Cell Line | Activity Metric | Observed Effect | Reference |
|---|---|---|---|---|
| Piperazine-based Lactam | HUH7, AKH12 | Cell Viability | Reduced viability below 50% at 50 µM | nih.gov |
| Dispiropiperazine (SPOPP-3) | CEM (T lymphoblastoid) | IC50 | 0.63 ± 0.17 µM | nih.gov |
| Dispiropiperazine (SPOPP-3) | HepG2 (Hepatoma) | IC50 | 13.0 ± 1.96 µM | nih.gov |
| Benzothiazole-piperazine | HCT-116, MCF-7, HUH-7 | GI50 | High cytotoxic activity | tandfonline.com |
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism through which anticancer agents exert their effect is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. excli.de Several piperazine derivatives have been shown to trigger these cellular processes in cancer cells.
A specific dispiropiperazine derivative, SPOPP-3 (1), was found to induce not only apoptosis but also necrosis in cancer cells. nih.gov Flow cytometry analysis revealed that this compound arrests the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov Further investigation into other classes, such as benzothiazole-piperazine derivatives, confirmed that their cytotoxic mechanism involves inducing apoptosis, characterized by cell cycle arrest at the subG1 phase. tandfonline.com
Other research on novel β-elemene piperazine derivatives demonstrated their ability to induce apoptosis in human leukemia cells. nih.gov The mechanism was linked to the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-8, a key enzyme in the apoptotic cascade. nih.gov These findings suggest that piperazine derivatives can activate both death receptor-mediated and mitochondrial-mediated apoptotic pathways. nih.gov
Specific Target Inhibition in Cancer Pathways (e.g., MEK, PARP-1)
Targeted therapy is a cornerstone of modern oncology, and research has focused on developing inhibitors for specific proteins crucial for cancer cell survival and proliferation, such as MEK and PARP-1.
MEK Inhibition: The Raf-MEK-MAPK pathway is a critical signaling cascade that is often constitutively activated in various cancers, conferring resistance to therapies. nih.gov MEK inhibitors block this pathway, and some have shown promising anti-tumor responses in preclinical and clinical studies. nih.gov The dual inhibition of MEK1/2 and MEK5 has been shown to suppress the epithelial-to-mesenchymal transition (EMT) and migration in triple-negative breast cancer cells. nih.gov
PARP-1 Inhibition: Poly (ADP-ribose) polymerase (PARP) proteins, particularly PARP-1, are essential for DNA damage repair. researchgate.net PARP inhibitors (PARPi) block the repair of single-strand DNA breaks, which leads to the accumulation of double-strand breaks during cell division. onclive.com In cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations), this accumulation of damage leads to cell death through a process called synthetic lethality. researchgate.netnih.gov While several PARPi have been approved for clinical use, research continues into next-generation inhibitors that are more selective for PARP-1 to potentially improve therapeutic benefits and reduce toxicity. onclive.comnih.gov
Antimicrobial Efficacy
The global challenge of microbial resistance has spurred the search for new antimicrobial agents. researchgate.net The piperazine nucleus is a core component of many compounds with significant antibacterial and antifungal properties. researchgate.netnih.gov
Antibacterial Spectrum and Efficacy
Piperazine and its derivatives have been incorporated into numerous marketed drugs, including several generations of antibiotics. nih.gov Preclinical studies have demonstrated the efficacy of various piperazine-based compounds against both Gram-positive and Gram-negative bacteria.
Novel biocompatible piperazine polymers have shown significant antimicrobial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). rsc.orgnih.gov The proposed mechanism involves the piperazine targeting the bacterial cytoplasmic membrane, causing leakage of intracellular components and leading to cell death. rsc.orgnih.gov Other synthesized derivatives, such as N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones, exhibited strong activity against Gram-positive organisms, in some cases exceeding that of standard quinolone drugs. researchgate.net
| Compound Class | Bacterial Strain | Gram Type | Observed Activity | Reference |
|---|---|---|---|---|
| Piperazine Polymer | E. coli | Negative | Significant antimicrobial activity | rsc.orgnih.gov |
| Piperazine Polymer | S. aureus | Positive | Significant antimicrobial activity | rsc.orgnih.gov |
| Piperazinyl Quinolone Derivative | Gram-positive organisms | Positive | Strong activity, MIC value of ≤0.15 µg/L for one compound | researchgate.net |
| nih.govresearchgate.netnih.govtriazinyl piperazine analogue | S. aureus, B. subtilis | Positive | Promising antimicrobial activity | researchgate.net |
| nih.govresearchgate.netnih.govtriazinyl piperazine analogue | E. coli, P. aeruginosa | Negative | Promising antimicrobial activity | researchgate.net |
Antifungal Properties (e.g., Glucan Synthase Inhibition)
Fungal infections represent a significant health threat, particularly for immunocompromised individuals. patsnap.com A promising target for antifungal agents is the enzyme 1,3-beta-D-glucan synthase, which is essential for synthesizing the fungal cell wall but is absent in mammalian cells. nih.govpatsnap.com
Certain piperazine derivatives have been identified as potent inhibitors of this enzyme. A piperazine propanol (B110389) derivative, GSI578, was identified as a powerful inhibitor of 1,3-beta-D-glucan synthase in Candida albicans with an IC50 value of 0.16 µM. nih.gov This compound also showed in vitro antifungal activity against other pathogenic fungi, including Aspergillus fumigatus. nih.gov Additionally, research into a series of sulfonylurea piperazine pyridazine-based molecules has explored their potential as glucan synthase inhibitors. researchgate.net The inhibition of this enzyme disrupts cell wall synthesis, leading to weakened cell walls and ultimately fungal cell death. patsnap.com
Enzyme Inhibition Studies
Specific studies on the inhibitory activity of 5-Isopropyl-piperazin-2-one against soluble epoxide hydrolase (sEH) have not been identified. The piperazine structure has been incorporated into other molecules to create potent sEH inhibitors, often to improve properties like water solubility. nih.govnih.gov However, these findings are related to more complex urea-based compounds and cannot be directly extrapolated to this compound.
Similarly, there is no direct evidence of this compound modulating cytochrome P450 (CYP) enzymes. The piperazine class of compounds is known to interact with the CYP system, with various derivatives showing inhibitory effects on major isoenzymes such as CYP3A4, CYP2D6, CYP1A2, CYP2C19, and CYP2C9. nih.govresearchgate.netresearchgate.net These interactions are highly structure-dependent, and without specific testing, the effect of this compound on CYP enzymes remains unknown.
A broad-spectrum enzyme interaction profile for this compound is not available in the public domain. Comprehensive screening of this compound against a wide range of enzymes would be necessary to determine its selectivity and potential off-target effects.
Other Investigated Biological Activities (e.g., Antioxidant, Anthelmintic)
Antioxidant Activity: While various piperazine derivatives have been synthesized and evaluated for potential antioxidant effects, no specific studies providing data, such as IC50 values, for this compound were identified in the reviewed literature researchgate.net.
Anthelmintic Activity: The parent compound, piperazine, was notably introduced for its use as an anthelmintic agent to treat parasitic worm infections jetir.org. This historical use has established the piperazine core as a significant pharmacophore in the development of anti-parasitic drugs, such as praziquantel (B144689) nih.gov. Despite the known activity of the core structure, there is a lack of specific published research examining whether the introduction of an isopropyl group at the 5-position of the piperazin-2-one (B30754) ring results in or modifies anthelmintic properties.
The Versatility of this compound in Advanced Chemical Synthesis
The heterocyclic compound this compound is a valuable synthetic intermediate and building block in the field of advanced chemical synthesis. As a derivative of piperazine, a six-membered ring containing two nitrogen atoms, this compound offers a unique structural scaffold that is leveraged in the development of complex molecules with significant applications in medicinal chemistry and material science. Its utility stems from the combination of the reactive piperazin-2-one core, the stereocenter at the 5-position, and the lipophilic isopropyl group, which together provide a platform for creating diverse and structurally complex molecules.
Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis
5-Isopropyl-piperazin-2-one serves as a foundational component for constructing more elaborate molecular architectures. The piperazine (B1678402) ring is a common motif in many pharmaceuticals, and its derivatives are highly sought after as building blocks. mdpi.com The presence of both an amide and a secondary amine within the piperazin-2-one (B30754) structure allows for selective functionalization at multiple points, providing chemists with a versatile tool for molecular design.
The this compound structure is an excellent starting point for the synthesis of more complex heterocyclic systems. The nitrogen atoms of the piperazine ring can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation, to introduce new functional groups and build larger molecular frameworks. mdpi.com These reactions allow for the fusion of other ring systems onto the piperazin-2-one core, leading to the creation of novel polycyclic heterocyclic compounds.
The synthesis of substituted piperazines is a key area of research, as these derivatives are crucial intermediates. nih.gov For instance, chiral amino acids can be used to produce enantiomerically pure 5-substituted piperazine derivatives, highlighting the potential of these compounds as chiral building blocks. nih.gov The isopropyl group at the 5-position not only introduces a chiral center but also provides steric bulk that can influence the stereochemical outcome of subsequent reactions, enabling the diastereoselective synthesis of complex target molecules.
| Reaction Type | Description | Potential Application |
|---|---|---|
| N-Alkylation | Introduction of alkyl groups onto the nitrogen atoms of the piperazine ring. | Creation of diverse side chains for structure-activity relationship studies. |
| N-Acylation | Addition of acyl groups to the nitrogen atoms, often to form amides. | Synthesis of peptide mimics and other biologically active amides. |
| N-Arylation | Attachment of aryl groups to the nitrogen atoms. | Development of compounds targeting receptors that recognize aromatic moieties. |
| Cyclization Reactions | Formation of new rings fused to the piperazine core. | Construction of polycyclic systems with unique three-dimensional shapes. |
The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This makes piperazine and its derivatives, including this compound, highly valuable in drug discovery. researchgate.netresearchgate.net The piperazine ring can influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for its pharmacokinetic profile. mdpi.comnih.gov
The this compound scaffold offers several advantages for the development of pharmacologically active molecules:
Structural Rigidity and Flexibility: The ring system provides a degree of conformational constraint, which can be beneficial for binding to a specific target, while the substituents on the nitrogen atoms can be varied to explore different binding modes.
Stereochemical Diversity: The chiral center at the 5-position allows for the synthesis of stereoisomers, which can exhibit different pharmacological activities and potencies. thieme-connect.com
Functionalization Points: The two nitrogen atoms provide convenient handles for introducing a wide range of chemical diversity, allowing for the creation of large libraries of compounds for high-throughput screening. nih.gov
Derivatives of piperazine have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antidepressant, and anticancer effects. researchgate.net The incorporation of the this compound scaffold into a molecule can lead to compounds with improved efficacy and selectivity for their biological targets. nih.gov
| Therapeutic Area | Example of Piperazine-Containing Drug Class | Role of the Piperazine Scaffold |
|---|---|---|
| Oncology | Kinase Inhibitors | Often serves as a linker between different pharmacophoric groups, optimizing their spatial orientation. mdpi.com |
| Central Nervous System | Antipsychotics, Antidepressants | Modulates receptor binding affinity and selectivity. wisdomlib.org |
| Infectious Diseases | Antibacterials, Antifungals | Contributes to the overall physicochemical properties, enhancing cell permeability and target engagement. nih.gov |
| Cardiovascular | Antiarrhythmics, Antihypertensives | Influences the pharmacokinetic properties of the drug. wisdomlib.org |
The nitrogen atoms in the this compound ring are Lewis bases, making them excellent donor atoms for coordinating with metal ions. biointerfaceresearch.com This property allows piperazine derivatives to be used as ligands in coordination chemistry to form metal complexes with a wide range of structures and applications. nih.gov These metal complexes can be utilized in areas such as catalysis, materials science, and bioinorganic chemistry. biointerfaceresearch.comnih.gov
The specific structure of this compound can influence the properties of the resulting metal complexes:
The two nitrogen atoms can act as a bidentate ligand, chelating to a single metal center, or they can bridge between two different metal centers to form coordination polymers. biointerfaceresearch.comacs.org
The isopropyl group can provide steric hindrance that influences the coordination geometry around the metal ion.
While research on ligands specifically derived from 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine has been reported, the broader class of piperazine-based ligands is well-established. mdpi.com The synthesis of Schiff base ligands from piperazine derivatives and their subsequent complexation with transition metals have been shown to yield compounds with interesting biological activities. nih.gov The versatile binding possibilities of the piperazine nucleus make it a valuable component in the design of novel ligands for a variety of applications. nih.gov
An exploration of the future research and translational potential of this compound reveals significant opportunities in medicinal chemistry and drug development. Advances in synthetic methodologies, computational tools, and biological screening are paving the way for novel therapeutic applications derived from this core structure.
Q & A
Q. How can researchers mitigate environmental risks during disposal of this compound?
- Methodological Answer : Follow EPA guidelines:
- Waste Segregation : Separate halogenated byproducts.
- Neutralization : Hydrolyze under basic conditions (pH >10) to break the lactam ring.
- Licensed Disposal : Partner with certified hazardous waste contractors. Document protocols in institutional EH&S reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
